![molecular formula C18H16N8O B2941237 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide CAS No. 2034229-82-6](/img/structure/B2941237.png)

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

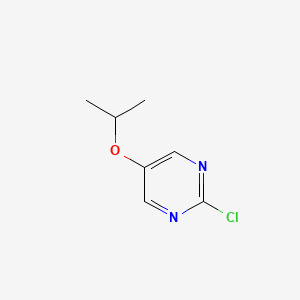

The compound “1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyrimidine ring, a benzimidazole ring, and a carboxamide group . These functional groups suggest that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may be arranged in various configurations depending on the specific synthesis process used .Scientific Research Applications

Catalysis and Synthesis

A catalyst-free synthesis approach for benzo[4,5]imidazo[1,2-a]-pyrimidine derivatives demonstrates the importance of these compounds in developing environmentally benign synthesis methods. This method involves a one-pot sequential four-component condensation reaction, highlighting the versatility and efficiency of synthesizing tricyclic derivatives with potential scientific applications (Shaabani et al., 2014).

Medicinal Chemistry and Drug Development

In the context of medicinal chemistry, structural modifications of imidazo[1,2-a]pyrimidine derivatives have been explored to reduce metabolism mediated by aldehyde oxidase, a critical factor in drug development. This research provides insights into designing more stable compounds for therapeutic applications, demonstrating the compound family's significance in developing new medications (Linton et al., 2011).

Antineoplastic Activities

Research into benzimidazole condensed ring systems, including benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, reveals their potential antineoplastic activities. Such studies are pivotal for identifying new anticancer agents, showcasing the importance of these compounds in cancer research (Abdel-Hafez, 2007).

Antituberculosis Activity

Investigations into imidazo[1,2-a]pyridine-3-carboxamides have uncovered potent activity against multi- and extensive drug-resistant tuberculosis strains. This highlights the potential of these compounds in addressing critical public health challenges, especially in the fight against drug-resistant infections (Moraski et al., 2011).

Future Directions

The future research directions for this compound could be vast, given the wide range of biological activities associated with imidazole and pyrimidine-containing compounds. Potential areas of interest could include medicinal chemistry, where these types of compounds are often investigated for their potential as therapeutic agents .

Mechanism of Action

Imidazoles

are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . They are found in many pharmaceuticals and agrochemicals .

Pyrimidines

, on the other hand, are also significant in the field of medicinal chemistry. They are part of the structure of several important biomolecules, including the nucleic acids DNA and RNA .

properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N8O/c27-17(24-18-22-13-3-1-2-4-14(13)23-18)12-8-26(9-12)16-7-15(20-10-21-16)25-6-5-19-11-25/h1-7,10-12H,8-9H2,(H2,22,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEWLUAJFCVFQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2941154.png)

![6-[5-[2-(Benzimidazol-1-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2941155.png)

![{[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid](/img/structure/B2941156.png)

![(7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2941157.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2941163.png)

![(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B2941164.png)

![(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-10-thia-1,3,6-triazatricyclo[6.3.0.0^{2,6}]undec-2-ene-5,7-dione](/img/structure/B2941167.png)

![[5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2941168.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2941174.png)

![1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2941175.png)

![2-[(4-bromophenyl)methyl-methylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2941177.png)